molecular formula C12H14ClFN2O2 B12300059 ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate;hydrochloride

ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate;hydrochloride

Cat. No.: B12300059
M. Wt: 272.70 g/mol
InChI Key: ZNXWWFUSCAHWTA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate;hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a fluoro-substituted indole moiety, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate;hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Amino Acid Derivatization: The amino group is introduced via a nucleophilic substitution reaction, often using reagents like ammonia or amines.

    Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and acid catalysts.

    Hydrochloride Formation: The final hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amino or carbonyl derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or tool in studying biological processes.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The fluoro-substituted indole moiety can bind to various receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

    5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral and anticancer properties.

Uniqueness

Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate;hydrochloride is unique due to its specific substitution pattern, which can enhance its biological activity and stability compared to other indole derivatives. The presence of the fluoro group at the 6-position and the ethyl ester moiety contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H14ClFN2O2

Molecular Weight

272.70 g/mol

IUPAC Name

ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate;hydrochloride

InChI

InChI=1S/C12H13FN2O2.ClH/c1-2-17-12(16)11(14)9-6-15-10-5-7(13)3-4-8(9)10;/h3-6,11,15H,2,14H2,1H3;1H

InChI Key

ZNXWWFUSCAHWTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CNC2=C1C=CC(=C2)F)N.Cl

Origin of Product

United States

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